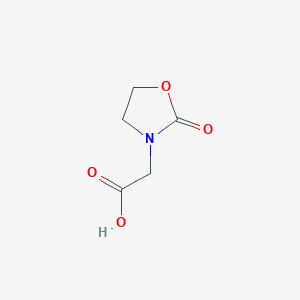

(2-Oxo-1,3-oxazolidin-3-yl)acetic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(2-oxo-1,3-oxazolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)3-6-1-2-10-5(6)9/h1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVCFQBYLWXKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506544 | |

| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75125-23-4 | |

| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Oxo-1,3-oxazolidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance and Historical Context of Oxazolidinone Research

The 1,3-oxazolidin-2-one ring system is a five-membered heterocycle containing both nitrogen and oxygen, a feature that imparts valuable chemical properties. google.com This scaffold is of significant interest in medicinal chemistry, where it often serves as a bioisostere for other chemical groups like carbamates, ureas, and amides. The cyclic nature of the 2-oxazolidinone (B127357) structure provides enhanced metabolic and chemical stability compared to its non-cyclic counterparts, which are more susceptible to hydrolysis.

The journey of oxazolidinone-containing compounds in academic and industrial research has been marked by significant milestones. The antibacterial potential of this class of compounds was first seriously investigated in the 1980s by DuPont, leading to the development of compounds like DuP 105 and DuP 721. bldpharm.com However, initial challenges with toxicity in human trials temporarily halted their progress. bldpharm.com

A resurgence of interest led to refined candidates with improved efficacy and safety profiles. bldpharm.com This renewed effort culminated in the development of Linezolid (B1675486) by Pharmacia (now Pfizer), which received FDA approval in 2000. chemsynthesis.comnih.gov Linezolid was a groundbreaking achievement, representing the first new class of antibiotics to be successfully introduced into clinical practice in several decades. chemsynthesis.comchemcd.com Its success against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), solidified the importance of the oxazolidinone scaffold in combating antimicrobial resistance. google.combldpharm.com

The success of Linezolid spurred further research, leading to the development of second-generation oxazolidinones like Tedizolid, which was approved in 2014. nih.govchemcd.com Research has also expanded to explore the potential of oxazolidinones against other challenging pathogens, including Mycobacterium tuberculosis. bldpharm.comscbt.com

Research Trajectories for 2 Oxo 1,3 Oxazolidin 3 Yl Acetic Acid

Established Synthetic Pathways for this compound

The construction of the 2-oxazolidinone (B127357) ring is the cornerstone of synthesizing this compound. Various established methods rely on cyclization reactions and the careful selection of precursors.

A primary strategy for forming the 2-oxazolidinone ring involves intramolecular cyclization. This can be achieved through several key reactions:

From Amino Alcohols and Carbonylating Agents: A common and direct approach involves the reaction of a β-amino alcohol with a carbonylating agent. Phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), are frequently used to form the cyclic carbamate (B1207046).

From Propargylic Alcohols: The reaction of propargylic alcohols with isocyanates in the presence of a silver catalyst can yield 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.org The silver catalyst acts as a π-Lewis acid to activate the alkyne for cyclization. organic-chemistry.orgresearchgate.net

From Aziridines: Enantiomerically pure 2-functionalized aziridines can be converted to the corresponding 5-functionalized oxazolidin-2-ones. bioorg.org This transformation proceeds with retention of configuration at the C-2 position of the aziridine (B145994) and is initiated by the acylation of the aziridine nitrogen, leading to a regioselective ring-opening and subsequent cyclization. bioorg.org For instance, reacting an aziridine-2-carboxylic acid ester with methyl chloroformate leads to the formation of a 2-oxazolidinone-5-carboxylic acid ester. bioorg.org

From N-Aryl Carbamates and Epoxides: A mild and general method involves the alkylation of N-lithio-N-aryl carbamates with epoxides like (R)-glycidyl butyrate (B1204436). orgsyn.org The use of a lithium counterion is crucial for controlling regiochemistry and allowing the cyclization to occur under mild conditions. orgsyn.org This reaction directly yields the N-aryl-5-hydroxymethyl oxazolidinone through an in situ transesterification. orgsyn.org

Oxidative Cyclization: In some biosynthetic pathways, nonheme iron α-ketoglutarate-dependent enzymes can catalyze the formation of an oxazolidinone ring through oxidative cyclization of a dipeptide precursor. nih.gov

A variety of catalysts have been employed to facilitate these cyclization reactions, including palladium, gold, and various Lewis acids. organic-chemistry.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence the yield, regioselectivity, and stereoselectivity of the cyclization.

The synthesis of the target molecule, this compound, requires precursors that already contain or can be readily converted to the acetic acid moiety at the N-3 position.

A key precursor is 3-amino-2-hydroxypropanoic acid (isoserine) . By reacting isoserine or its esters with a carbonylating agent, the oxazolidinone ring can be formed, directly incorporating the carboxylic acid functionality at the desired position. For example, L-serine can be reacted with bis(trichloromethyl) carbonate in the presence of a base to yield 2-oxo-oxazolidine-4-carboxylic acid, although the yield for this specific reaction is reported to be low. google.com A more efficient method involves reacting multi-configuration 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis, to produce multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds with yields over 86%. google.com

Another important class of precursors is N-carboxyanhydrides (NCAs) , also known as Leuchs' anhydrides. wikipedia.orgresearchgate.net These are typically prepared by treating an amino acid with phosgene or its trimer. wikipedia.org NCAs are reactive intermediates that can undergo ring-opening polymerization to form polypeptides or react with other nucleophiles. wikipedia.org While not a direct route to the titular compound, the chemistry of NCAs is relevant to the broader synthesis of oxazolidinone-containing structures.

The table below summarizes some key precursors and their corresponding synthetic transformations leading to the oxazolidinone ring.

| Precursor | Reagent/Catalyst | Product | Reference |

| β-Amino alcohol | Phosgene or CDI | 2-Oxazolidinone | |

| Propargylic alcohol | Isocyanate, Silver catalyst | 5-Methylene-1,3-oxazolidin-2-one | organic-chemistry.orgresearchgate.net |

| 2-Functionalized aziridine | Methyl chloroformate | 5-Functionalized 2-oxazolidinone | bioorg.org |

| N-Aryl carbamate | (R)-Glycidyl butyrate, n-Butyllithium | N-Aryl-5-hydroxymethyl-2-oxazolidinone | orgsyn.org |

| 2-Amino-3-hydroxy methyl propionate HCl | S,S'-Dimethyl dithiocarbonate, then hydrolysis | 2-Oxo-oxazolidine-4-carboxylic acid | google.com |

Asymmetric Synthesis of Chiral this compound Derivatives

Many applications of oxazolidinones, particularly in pharmaceuticals, require specific enantiomers. Therefore, asymmetric synthesis is a critical area of research.

Achieving enantioselectivity in the formation of the oxazolidinone ring can be accomplished through several strategies:

Use of Chiral Starting Materials: A straightforward approach is to start with an enantiomerically pure precursor. For example, the use of enantiopure epichlorohydrin (B41342) in reactions with N-aryl carbamates allows for the synthesis of chiral N-aryl-oxazolidinones. arkat-usa.org Similarly, starting with enantiopure aziridines leads to chiral oxazolidinones with retention of stereochemistry. bioorg.org

Kinetic Resolution: In some cases, a racemic starting material can be resolved kinetically. For instance, reacting an aryl isocyanate with kinetically resolved (R)-glycidyl butyrate provides the corresponding oxazolidinone in high enantiomeric excess. orgsyn.org

Catalytic Enantioselective Cyclization: The development of chiral catalysts that can induce enantioselectivity in the cyclization step is a highly desirable but challenging goal. Research in this area is ongoing. For instance, chiral organoselenium compounds have been shown to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org

The following table highlights some enantioselective methods for oxazolidinone ring formation.

| Method | Chiral Source | Example Reaction | Reference |

| Chiral Substrate | Enantiopure Epichlorohydrin | N-Aryl carbamate + (R)-Epichlorohydrin → Chiral N-Aryl-oxazolidinone | arkat-usa.org |

| Chiral Substrate | Enantiopure Aziridine | Chiral Aziridine-2-carboxylate + Methyl chloroformate → Chiral Oxazolidinone-5-carboxylate | bioorg.org |

| Kinetic Resolution | Kinetically Resolved Epoxide | Aryl isocyanate + (R)-Glycidyl butyrate → Chiral N-Aryl-5-(butyryloxymethyl)-2-oxazolidinone | orgsyn.org |

| Chiral Catalyst | Chiral Organoselenium Compound | N-Boc amine + Alkene → Enantioenriched 2-Oxazolidinone | organic-chemistry.org |

Once a chiral oxazolidinone scaffold is obtained, it can be further derivatized. Chiral catalysts and auxiliaries play a crucial role in controlling the stereochemistry of these subsequent reactions.

Chiral Auxiliaries: Evans auxiliaries, which are chiral oxazolidinones, are widely used to direct the stereochemical outcome of various reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. Although not directly related to the synthesis of the parent this compound, this demonstrates the importance of the oxazolidinone ring in asymmetric synthesis.

Chiral Catalysts: The development of chiral catalysts for reactions involving oxazolidinone substrates is an active area of research. For instance, a chiral magnesium phosphate (B84403) catalyst has been used for the highly efficient one-pot synthesis of a wide range of 1,3-oxazolidines and 1,3-oxazinanes with excellent enantioselectivities. organic-chemistry.orgacs.org This proceeds through the formation of hemiaminal intermediates from the enantioselective addition of alcohols to imines, followed by intramolecular cyclization. organic-chemistry.orgacs.org

Novel Synthetic Strategies and Methodological Advancements

Research continues to explore more efficient, greener, and more versatile methods for the synthesis of this compound and its derivatives.

Recent advancements include:

Flow Chemistry: The use of microreactor technology or flow chemistry offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents like phosgene.

Enzymatic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes for the synthesis of chiral amino alcohols or for the direct cyclization to form the oxazolidinone ring is a promising area of research.

Novel Reagents and Catalysts: The discovery of new reagents and catalysts continues to expand the synthetic toolbox. For instance, the use of N-(fluorosulfonyl)carbamate as a bifunctional N,O-nucleophile in organoiodine(I/III)-catalyzed oxyamination of alkenes provides a metal-free, enantioselective route to oxazolidinones. organic-chemistry.org

The ongoing development of novel synthetic methodologies will undoubtedly lead to more efficient and sustainable routes to this compound and its derivatives, facilitating their application in various scientific fields.

One-Pot Synthetic Procedures

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. Several such procedures have been developed for oxazolidinone and related heterocyclic systems.

A highly efficient one-pot method for creating chiral 1,3-oxazolidines involves the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate. acs.orgnih.gov This initial step forms a hemiaminal intermediate, which then undergoes intramolecular cyclization under mild basic conditions to yield the final oxazolidine (B1195125) product with high yields and excellent enantioselectivity. acs.orgnih.gov While this method produces oxazolidines, related strategies can be adapted for oxazolidinones. For instance, multi-component reactions are particularly powerful. A one-pot, three-component reaction between sulfadiazine, various substituted benzaldehydes, and mercaptoacetic acid has been used to synthesize thiazolidin-4-one derivatives, a structurally related heterocyclic system.

Another approach involves the use of specific coupling reagents. The compound 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) has been utilized for the one-pot preparation of 2-oxazolines from carboxylic acids and 2-haloethylammonium salts. nih.gov The process involves mixing the components with DMT-MM, followed by heating in the presence of a base like potassium hydroxide (B78521) to facilitate cyclization. nih.gov Such strategies highlight the potential for condensing multiple reaction steps into a single, efficient operation for building heterocyclic scaffolds.

Table 1: Examples of One-Pot Synthetic Strategies for Oxazolidine-Related Heterocycles

| Strategy | Reactants | Catalyst/Reagent | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|---|

| Enantioselective Addition/Cyclization | Imines, Alcohols | Chiral Magnesium Phosphate | Hemiaminal | Chiral 1,3-Oxazolidines | acs.orgnih.gov |

| Three-Component Condensation | Sulfonamide, Aldehyde, Mercaptoacetic acid | Acetic Acid | - | Thiazolidin-4-ones | |

| Condensation/Cyclization | Carboxylic Acids, 2-Haloethylammonium salts | DMT-MM, KOH | - | 2-Oxazolines | nih.gov |

Metal-Free Catalysis in Oxazolidinone Synthesis

The development of metal-free catalytic systems for oxazolidinone synthesis aligns with the principles of green chemistry, avoiding potentially toxic and expensive heavy metals. A prominent metal-free strategy is the cycloaddition of carbon dioxide (CO2) with aziridines. researchgate.net This reaction is 100% atom-efficient and utilizes CO2 as an inexpensive C1 building block. researchgate.net

Various organocatalysts have been successfully employed for this transformation. Ionic liquids, such as polymer-supported 1-(2,3-dihydroxylpropyl)-imidazolium bromide (PS-DHPIMBr), have demonstrated high catalytic activity for the cycloaddition of CO2 with aziridines under solvent-free conditions. nih.gov Similarly, amine-functionalized mesoporous silica (B1680970) (MCM-41) serves as an efficient and recyclable heterogeneous catalyst for this coupling under mild, solvent-free conditions. nih.gov Natural product-derived catalysts have also proven effective; a simple derivative of the alkaloid (+)-cinchonine promotes the cycloaddition of CO2 to aziridines at room temperature and atmospheric pressure without any co-catalyst. nih.gov

| Catalyst System | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| PEG6000(NBu3Br)2 (Ionic Liquid) | 100 °C, 8 MPa CO2, Solvent-free | First ionic liquid catalyst for this reaction under solvent-free conditions. | nih.gov |

| PS-DHPIMBr (Polymer-supported Ionic Liquid) | 100 °C, Solvent-free | High activity and reusability. | nih.gov |

| Amine-functionalized MCM-41 | Mild, Metal-free, Solvent-free | Heterogeneous, easily recovered and reused for five cycles. | nih.gov |

| Cinchonine hydrochloride | 30 °C, 0.1 MPa CO2 | Biocompatible, works under ambient conditions, no co-catalyst needed. | nih.gov |

| Ammonium Ferrates | Room Temp, Atmospheric CO2 | Simple, mild conditions, no co-catalyst required for non-hindered aziridines. | unimi.it |

Theoretical studies using density functional theory (DFT) have also shed light on metal-free, organocatalytic cascade reactions. For instance, the synthesis of oxazolidinones from stable sulfur ylides and nitro-olefins can be sequentially catalyzed by thiourea (B124793) and N,N-dimethylaminopyridine (DMAP), where DMAP acts as a nucleophilic catalyst. nih.gov

Stereoselective and Regioselective Transformations

Control over stereochemistry and regiochemistry is paramount in synthesizing biologically active molecules. For oxazolidinones, this involves controlling the relative stereochemistry at the C-4 and C-5 positions and ensuring the correct placement of substituents. acs.org

The cycloaddition of CO2 to aziridines often exhibits excellent regioselectivity. For example, using a cinchonine-based catalyst results in high regioselectivity for the desired oxazolidinone isomer. nih.gov Similarly, metal-catalyzed cycloadditions can provide outstanding regioselectivity. nih.gov The reaction of a chiral aziridine with CO2 using a ZrOCl2·8H2O catalyst proceeded with retention of stereochemistry. nih.gov

Methods starting from chiral precursors are a reliable way to achieve stereoselectivity. Enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones can be synthesized in one step from various chiral aziridine-2-methanols via intramolecular cyclization with phosgene. bioorg.org A powerful strategy for parallel synthesis uses an intermolecular acylnitrene-mediated aziridination to form a bicyclic aziridine, which is then opened by a nucleophile to generate the oxazolidinone ring with a defined stereochemistry. acs.org This method allows for the systematic introduction of diversity at the C-4 position. acs.org

An asymmetric aldol addition followed by a nucleophilic azidation/Curtius rearrangement sequence provides a pathway to stereoselectively synthesize 4,5-disubstituted oxazolidin-2-ones. mdpi.com This method was successfully applied to the concise total synthesis of (−)-cytoxazone. mdpi.com

Derivatization and Functionalization of the this compound Scaffold

To explore structure-activity relationships and optimize biological properties, the this compound core can be chemically modified at three primary locations: the oxazolidinone nitrogen (N-3), the acetic acid group, and the C-4 and C-5 positions of the oxazolidinone ring.

Modifications at the Oxazolidinone Nitrogen Atom

The nitrogen atom of the oxazolidinone ring is a common site for derivatization. Standard synthetic methods such as N-alkylation and N-arylation are frequently employed. acs.org For instance, after the formation of the core oxazolidinone ring, the nitrogen can be readily substituted by reacting it with various alkyl or aryl bromides. acs.org

Sequential reactions, such as an intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides, provide an efficient route to N-aryl oxazolidinones under mild conditions. organic-chemistry.org The choice of substituents on the nitrogen atom is critical, as it often plays a key role in the molecule's interaction with biological targets. Precursors such as N-alkyl, N-benzyl, and N-allyl aziridines can be used to carry the desired substituent through the ring-forming reaction with CO2. unimi.it Theoretical studies have also explored the mechanisms of reactions like the Hofmann rearrangement involved in certain cascade organocatalysis routes, which can influence the final substitution pattern. nih.gov

Chemical Transformations of the Acetic Acid Moiety

The acetic acid moiety provides a versatile handle for further functionalization. The carboxylic acid group can undergo a wide range of classical transformations to produce esters, amides, and other derivatives. The synthesis of hydrazides is a key transformation; for example, benzimidazole (B57391) acetic acid hydrazide can be prepared by reacting the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303). This hydrazide can then serve as a building block for more complex heterocyclic structures.

The relationship between the acid and its ester is fundamental. The hydrolysis of a methyl ester using a base like sodium hydroxide is a standard method to generate the corresponding carboxylic acid, as demonstrated in the synthesis of 2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid. nih.gov Conversely, esterification of the acid can be achieved using various methods to produce derivatives for solubility modulation or as protecting groups. The acetic acid moiety is a stable and important feature in related pharmacologically active compounds, such as (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, which are potent enzyme inhibitors. nih.gov

Diverse Substitution Patterns on the Oxazolidinone Ring

Introducing a variety of substituents onto the carbon backbone (C-4 and C-5) of the oxazolidinone ring is crucial for creating chemical libraries for drug discovery. acs.org The substitution pattern significantly influences biological activity.

A flexible synthetic strategy allows for the introduction of diversity at both the C-4 and C-5 positions. acs.org One such method begins with the ring-opening of a bicyclic aziridine with a Grignard reagent, which introduces a substituent at the C-4 position. acs.org Further modifications can then be made at other sites. The C-5 position is also a key site for modification. While the C-5-acetamidomethyl group has been traditionally important for the antimicrobial activity of oxazolidinones, research has shown that other groups, such as a C-5 triazole substitution, can also lead to potent antibacterial activity. nih.gov

Syntheses can be designed to specifically introduce functionality at these positions. For example, enantiomerically pure 4-(chloromethyl)-2-oxazolidinone is a versatile intermediate that can be used to prepare oxazolidinones with heteroatom-substituted alkyl groups (e.g., acetyloxymethyl, phenylthiomethyl, or azidomethyl) at the C-4 position. bioorg.org Additionally, fused heterocyclic rings can be constructed onto the oxazolidinone core to create novel structures with enhanced properties. nih.gov The specific substitution is guided by the desired therapeutic application, as seen with compounds where diverse substitution patterns are explored to target various diseases. nih.govnih.gov

Applications of 2 Oxo 1,3 Oxazolidin 3 Yl Acetic Acid and Its Derivatives in Organic Synthesis

(2-Oxo-1,3-oxazolidin-3-yl)acetic Acid as a Chiral Auxiliary in Asymmetric Reactions

The most prominent application of chiral oxazolidinone derivatives, such as those derived from this compound, is as chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high stereoselectivity. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com This strategy is frequently chosen in synthetic chemistry for its reliability and the predictable stereochemical outcome of the reactions. williams.edufigshare.com

Oxazolidinone auxiliaries, famously known as Evans' auxiliaries, excel at guiding diastereoselective reactions. williams.eduacs.org When an acyl group is attached to the nitrogen of the chiral oxazolidinone, the resulting N-acyloxazolidinone can be converted into a rigid, chelated enolate by treatment with a suitable base. williams.edu The steric bulk of the substituent on the oxazolidinone ring (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate. williams.edu

This facial bias forces an incoming electrophile to approach from the less hindered side, resulting in the formation of one diastereomer in significant excess over the other. williams.edu This principle is the cornerstone of their use in asymmetric synthesis. A key advantage of this method is that the resulting products are diastereomers, which have different physical properties and can often be separated using standard techniques like column chromatography, allowing for the isolation of an enantiomerically pure product even if the initial selectivity was not perfect. williams.edu This approach has been successfully applied to a wide range of substrates. williams.edu

The ability of oxazolidinone auxiliaries to induce asymmetry is leveraged in several key carbon-carbon bond-forming reactions.

Alkylation: Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a classic and highly effective strategy. figshare.comrsc.org The process involves deprotonation of the N-acyl derivative to form a Z-enolate, which is then alkylated with high diastereoselectivity. williams.eduacs.org For instance, the alkylation of the sodium enolate of N-propionyl-4-benzyl-2-oxazolidinone with allyl iodide yields the desired product with a typical diastereomeric ratio of 98:2. williams.edu This method has been extended to more challenging transformations, such as the stereoselective α-tertiary alkylation using zirconium enolates, which allows for the construction of sterically congested all-carbon quaternary centers. nih.gov The reliability of this method has made it a key step in the total synthesis of numerous biologically active natural products. rsc.orgresearchgate.net

Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones A summary of typical conditions and outcomes for asymmetric alkylation reactions.

| Auxiliary | Acyl Group | Base | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionyl | LDA | Benzyl bromide | >99:1 | williams.edu |

| (S)-4-benzyl-2-oxazolidinone | Propionyl | NaN(TMS)₂ | Allyl iodide | 98:2 | williams.eduacs.org |

| 4-benzyl-5,5-dimethyl-3-oxazolidin-2-one | Phenylacetyl | ZrCl₄, i-Pr₂NEt | t-BuBr | >20:1 | nih.gov |

Diels-Alder Reaction: Oxazolidinone auxiliaries are highly effective in controlling the stereochemistry of the Diels-Alder reaction, a powerful method for constructing six-membered rings. nih.gov When attached to a dienophile, the chiral auxiliary directs the approach of the diene, leading to high levels of π-facial selectivity. nih.govcapes.gov.br This control has been demonstrated in reactions promoted by Lewis acids, where N-crotonyl or N-cinnamoyl oxazolidinones react with dienes like cyclopentadiene (B3395910) to give cycloadducts as single diastereomers. capes.gov.brrsc.org The stereochemical outcome is predictable, making it a valuable tool for synthesizing complex cyclic systems. nih.gov For example, the reaction of dienophiles bearing a (S)-4-benzyl-2-oxazolidinone auxiliary with cyclopentadiene in the presence of diethylaluminum chloride can provide the endo cycloadduct in high yield and as a single isomer. rsc.org

Cyclopropanation: The oxazolidinone scaffold also directs the diastereoselective cyclopropanation of alkenes. sigmaaldrich.comnih.gov In one strategy, a chiral oxazolidine (B1195125) auxiliary is formed catalytically, which then controls the stereochemistry of the subsequent cyclopropanation reaction. nih.govresearchgate.net This approach allows for the asymmetric modification of substrates that are challenging for other catalytic methods. nih.gov Other methods involve the cyclopropanation of dehydroamino acid derivatives that incorporate an oxazolidinone, using diazo compounds to form cyclopropane (B1198618) amino acids with good selectivity. researchgate.net

Building Block in Complex Molecule Synthesis

Beyond their role as transient auxiliaries, the this compound core structure and its derivatives serve as valuable building blocks, becoming a permanent part of the final molecular architecture.

The oxazolidinone ring is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.netnih.gov As such, derivatives of this compound are used as starting materials for more complex heterocyclic systems. For example, intramolecular cyclization reactions of functionalized oxazolidinones can provide access to a variety of chiral lactams, which are themselves important synthetic intermediates. nih.gov Furthermore, the products of oxazolidinone-controlled Diels-Alder reactions can be elaborated into advanced polycyclic structures, such as the tricyclic core of potent HIV-1 protease inhibitors. rsc.org Various synthetic methods have been developed to produce a wide array of oxazolidinone derivatives, highlighting their versatility as synthons for diverse heterocyclic targets. organic-chemistry.org

Foldamers are artificial oligomers that mimic the secondary structures of biopolymers like proteins (e.g., helices and sheets). unibo.it The monomer unit (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) has been identified as a novel, conformationally constrained building block for creating a class of molecules known as β-pseudopeptide foldamers. nih.govpsu.edu In these structures, the oxazolidinone ring is coupled to the carboxylic acid of the next unit, forming an imide linkage instead of a traditional amide bond. unibo.itpsu.edu Conformational studies have shown that homo-oligomers of D-Oxac, even up to the octamer level, have a strong propensity to fold into regular, stable helical structures, particularly in competitive solvents like water. psu.edu This predictable folding behavior makes these oxazolidinone-based oligomers promising candidates for applications in biological systems and materials science. unibo.itpsu.edu

Application as Chiral Ligands and Catalysts in Asymmetric Catalysis

Derivatives of this compound, specifically chiral 1,3-oxazolidines, are used to create ligands for transition metal-based asymmetric catalysts. rsc.orgnih.gov These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product preferentially. The rigid ring topology of oxazolidines and the ability to easily modify their steric and electronic properties make them highly attractive for ligand design. rsc.orgnih.gov

Chiral oxazolidine-containing ligands, such as those with phosphine (B1218219) or pyridine (B92270) functionalities, have been successfully employed in a broad range of asymmetric transformations, including alkylations, cycloadditions, and aldol (B89426) reactions. rsc.orgnih.govacs.org For instance, chiral oxazolidinone products from asymmetric hydrogenation have been converted into valuable oxazoline (B21484) ligands. acs.org The modular synthesis of these ligands from readily available amino alcohols allows for the creation of diverse ligand libraries, which can be screened to find the optimal catalyst for a specific reaction. rsc.org

Pharmacological and Medicinal Chemistry Research Involving 2 Oxo 1,3 Oxazolidin 3 Yl Acetic Acid Derivatives

Oxazolidinones as Antibacterial Agents

Oxazolidinones represent a modern class of synthetic antibiotics valued for their activity against a wide spectrum of multidrug-resistant Gram-positive bacteria. nih.govnih.gov Their unique mechanism of action, which involves inhibiting the initiation phase of bacterial protein synthesis by binding to the 50S ribosomal subunit, allows them to be effective against strains resistant to other antibiotic classes. nih.govnih.govyoutube.comyoutube.com

Development of Linezolid (B1675486) Analogues

Linezolid was the first oxazolidinone antibiotic to be approved for clinical use and has become a critical tool for treating serious Gram-positive infections. nih.govnih.gov However, the emergence of linezolid-resistant strains and concerns about potential side effects with long-term use have driven the development of numerous analogues. nih.govresearchgate.net The goal of creating these analogues is to enhance potency, broaden the spectrum of activity, and improve the safety profile. nih.govnih.govacs.org

Several next-generation oxazolidinones have been developed, with some entering clinical trials. These include:

Tedizolid: Approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). nih.gov

Delpazolid: A novel oxazolidinone that has shown comparable in vitro activity to linezolid against multidrug-resistant Mycobacterium tuberculosis. nih.govnih.gov

Radezolid and Contezolid: These are other analogues that have been advanced in clinical development. researchgate.netresearchgate.net

Research has also focused on creating analogues with significant structural modifications to overcome existing resistance mechanisms. For instance, a novel compound, PH-027, which features a C-5 triazole substitution instead of the traditional acetamidomethyl group, has demonstrated potent antibacterial activity comparable to or better than linezolid and vancomycin (B549263) against resistant Gram-positive strains. nih.gov Similarly, the synthesis of oxazolidinones containing dihydro-1,2-oxazine and 2-pyrazoline (B94618) ring systems has yielded compounds with potency similar to linezolid. nih.gov One such analogue, compound 10f , which has a thiourea (B124793) moiety at the C-5 side chain, showed antimicrobial activity comparable to linezolid against S. aureus with a MIC of 1 µg/mL. nih.gov

The following table summarizes the in vitro activity of Delpazolid compared to Linezolid against resistant M. tuberculosis strains.

| Drug | Organism Group | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Linezolid | MDR-TB | 0.5 | 1.0 |

| XDR-TB | 0.125 | 0.25 | |

| Delpazolid | MDR-TB | 0.25 | 0.5 |

| XDR-TB | 0.5 | 1.0 | |

| Data sourced from a study on Multidrug-Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) Mycobacterium tuberculosis isolates in China. nih.gov |

Structure-Activity Relationship Studies for Antimicrobial Efficacy

Structure-activity relationship (SAR) studies have been fundamental in optimizing the antibacterial efficacy of oxazolidinones. nih.govkcl.ac.uk Early research identified the S-configuration at the C-5 position of the oxazolidinone ring and the N-aryl substituent as critical for activity. researchgate.net Specifically, the 3-(3-fluorophenyl)-oxazolidinone ring and the 5-acetamidomethyl substituent were highlighted as key components for potent antibacterial action. nih.gov

The C-5 side chain of the oxazolidinone ring has been a primary focus of SAR studies. nih.govnih.gov Research has shown that this position is highly important for the function of this antibiotic class. kcl.ac.uk Modifications to the 5-acetylaminomethyl moiety can significantly impact antibacterial activity. For example, while smaller, non-polar fragments at this position are generally tolerated, larger and more polar groups tend to decrease activity compared to linezolid. kcl.ac.uk However, some strategic substitutions have led to enhanced potency. The replacement of the carbonyl oxygen of the acetamido group with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity. rsc.org Furthermore, the identification of a C-5 triazole substitution as a viable alternative to the acetamidomethyl group has opened new avenues for developing potent oxazolidinone antibiotics. nih.gov

The table below shows the Minimum Inhibitory Concentrations (MIC) for various C-5 modified oxazolidinones against different bacterial strains.

| Compound | Modification | S. aureus ATCC 29213 MIC (µg/mL) | S. aureus (Linezolid-Resistant) MIC (µg/mL) | E. faecalis ATCC 29212 MIC (µg/mL) |

| Linezolid | Acetamide | 2 | 8-64 | 2 |

| TR-700 | 5-hydroxymethyl, methyltetrazole C/D-ring | 0.5 | 2-4 | 0.5 |

| Radezolid | Acetamide | 0.5 | 2-8 | 0.5 |

| Compound 2 | Acetamide | 0.5 | 2 | 0.5 |

| Compound 3 | 5-hydroxymethyl, 1,3,4-oxadiazole (B1194373) C/D-ring | 0.5 | 2 | 0.5 |

| Data from a study on oxazolidinone activity against S. aureus strains with ribosomal mutations. nih.gov |

Discovery of Novel Oxazolidinone-Based Antibiotic Scaffolds

The versatility of the oxazolidinone structure has made it a valuable scaffold for the discovery of novel antibiotics. nih.govrsc.org Research has moved beyond simple analogues to the creation of entirely new molecular frameworks incorporating the oxazolidinone core. acs.org These novel scaffolds aim to improve potency, particularly against resistant strains, and to broaden the antibacterial spectrum. nih.govnih.gov

One approach has been the fusion of heterocyclic rings to the oxazolidinone C-ring. A series of compounds with diverse fused heteroaryl C-rings were designed, with one compound featuring a benzoxazinone (B8607429) C-ring (8c) showing superior activity compared to linezolid. nih.gov Further modifications to the C5-side chain of this new scaffold led to the identification of even more potent compounds, with a thioacetamide (B46855) derivative (12h) exhibiting MIC values of <0.125 µg/mL against all tested pathogens, including linezolid-resistant S. aureus. nih.gov

Another innovative strategy involves the development of oxazolidinone-based compounds with activity against Gram-negative bacteria, a traditional limitation of this class. nih.gov Researchers at AstraZeneca identified Zoliflodacin (ETX0914), a promising clinical candidate for treating gonorrhea, which features an oxazolidinone linked to a benzisoxazole fused with a spiropyrimidinetrione. rsc.org

The following table presents the MIC values for a novel oxazolidinone, LCB01-0648, demonstrating its potent activity against various Gram-positive bacteria.

| Organism (No. of Isolates) | LCB01-0648 MIC₉₀ (mg/L) | Linezolid MIC₉₀ (mg/L) | Vancomycin MIC₉₀ (mg/L) |

| S. aureus (121) | 0.5 | 2 | 1 |

| MRSA (62) | 0.5 | 2 | 1 |

| S. pneumoniae (50) | 0.25 | 2 | 0.5 |

| E. faecalis (50) | 0.5 | 2 | 2 |

| E. faecium (50) | 0.5 | 2 | >64 |

| VRE (47) | 0.5 | 2 | >64 |

| Data from a study evaluating the in vitro activity of LCB01-0648. mdpi.com |

Enzyme Inhibition by (2-Oxo-1,3-oxazolidin-3-yl)acetic Acid Derivatives

Derivatives of this compound have also been investigated for their ability to inhibit specific enzymes, demonstrating their therapeutic potential beyond antibacterial applications.

Aldose Reductase Inhibitors

Aldose reductase is a key enzyme in the polyol pathway, and its overactivity in diabetic conditions is linked to long-term complications such as neuropathy, retinopathy, and cataract formation. nih.govnih.govnih.gov Consequently, aldose reductase inhibitors (ARIs) are a significant area of therapeutic research. nih.gov

While not direct derivatives of the titular compound, structurally related molecules containing an acetic acid moiety attached to a heterocyclic ring have shown promise as ARIs. For example, (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids have been identified as potent and selective aldose reductase inhibitors. nih.govresearchgate.net One derivative in this class, (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, was found to be a highly efficacious inhibitor, over five times more potent than the established ARI, epalrestat. nih.gov

Another related scaffold, 2'-oxo-2,3-dihydro-3'H-spiro[chromene-4,5'- nih.govnih.govoxazolidin]-3'yl]acetic acid derivatives, has been synthesized and evaluated for ARL2 inhibition. nih.gov The 4-methoxy derivative from this series was the most active, with inhibitory activity in the submicromolar range and high selectivity for aldose reductase (ARL2) over the aldehyde reductase isoform (ARL1). nih.gov

The table below shows the inhibitory activity of selected spiro-oxazolidinone-benzopyran derivatives against aldose reductase.

| Compound | Substitution | ARL2 IC₅₀ (µM) | ARL1 IC₅₀ (µM) |

| 1b | 4-OCH₃ | 0.8 | > 10 |

| Sorbinil | Reference Drug | 0.6 | 0.9 |

| Data from a study on spiro-oxazolidinone-benzopyran derivatives as aldose reductase inhibitors. nih.gov |

Carboxypeptidase A Inactivators and Mechanistic Insights

Carboxypeptidase A (CPA), a zinc-containing proteolytic enzyme, has been a target for inhibitor design. Based on the enzyme's active site and catalytic mechanism, α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid was designed as a mechanism-based inactivator of CPA. nih.gov This compound is a direct derivative of the core structure of this article.

Kinetic studies revealed that all four possible stereoisomers of this inhibitor inactivate CPA in a time-dependent and irreversible manner. nih.gov This lack of stereospecificity led to the proposal of a specific inactivation mechanism involving a nucleophilic attack at the 2-position of the oxazolidinone ring, rather than the 5-position, resulting in ring cleavage through an addition-elimination mechanism. nih.gov The process results in a covalent attachment of the inactivator to the enzyme at its active site. nih.gov A structural isomer, α-benzyl-2-oxo-1,3-oxazolidine-5-acetic acid, was also found to irreversibly inactivate CPA, further supporting this proposed mechanism. nih.gov

The kinetic data for the inactivation of Carboxypeptidase A are presented below.

| Compound Stereoisomer | Second-Order Inhibitory Rate Constant (k_obs/[I]₀) (M⁻¹ min⁻¹) |

| (4S, αS) | 3.6 |

| (4R, αR) | 1.7 |

| (4S, αR) | 1.8 |

| (4R, αS) | 2.0 |

| Data from a study on the mechanistic insight into the inactivation of carboxypeptidase A. nih.gov |

Peptide Deformylase Inhibition

Peptide deformylase (PDF) is an essential bacterial metalloenzyme that is a promising target for novel antibacterial agents because it is not required by mammalian cells. researchgate.net Research into PDF inhibitors has explored various chemical scaffolds capable of chelating the active site metal ion. researchgate.net While hydroxamic acid derivatives are a prominent class of PDF inhibitors, the direct role of this compound derivatives is not extensively documented in the reviewed literature. nih.govnih.gov

However, related oxazolidinone structures have been investigated. For instance, a series of (2S)-N-substituted-1-[(formylhydroxyamino)methyl]-1-oxohexyl]-2-oxazolidinecarboxamides were designed as analogs of LBM-415, a known PDF inhibitor. nih.gov Many of these compounds demonstrated good in vitro antibacterial activity against Gram-positive organisms, comparable to the reference agent. nih.gov This line of research highlights the utility of the broader oxazolidinone class in the design of PDF inhibitors, even if specific derivatives of this compound are not the primary focus. researchgate.netnih.gov

Derivatives in Anticoagulant Research

The oxazolidinone ring system is a cornerstone of modern anticoagulant therapy, most notably as a central feature of the direct Factor Xa inhibitor, Rivaroxaban (B1684504). nih.govmanagedhealthcareexecutive.com Research in this area is extensive, covering the synthesis of rivaroxaban and related substances, as well as detailed investigations into the mechanism of Factor Xa inhibition.

Rivaroxaban, chemically known as (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide, is a complex molecule whose synthesis has been a significant focus of chemical research. nih.govchemicalbook.com The core oxazolidinone structure is typically formed via several key synthetic strategies. nih.gov One common method involves the cyclization of an intermediate derived from the reaction of 4-(4-aminophenyl)morpholin-3-one (B139978) with a chiral epoxide, such as (R)-glycidylbutyrate or (R)-epichlorohydrin. nih.gov

Rivaroxaban and its analogs function by directly and selectively inhibiting coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. managedhealthcareexecutive.comnih.gov The (S)-enantiomer of rivaroxaban is the active form, exhibiting potent inhibitory activity against FXa, while the (R)-enantiomer is almost inactive. This stereospecificity underscores the importance of the oxazolidinone ring's conformation for binding to the enzyme's active site.

Structure-activity relationship (SAR) studies have elucidated key interactions between oxazolidinone-based inhibitors and FXa. The oxazolidinone ring is considered an essential fragment for activity, forming crucial hydrogen bonds with amino acid residues, such as Gly219, in the S1 pocket of the enzyme. The 5-chlorothiophene-2-carboxamide (B31849) group binds to the hydrophobic S4 pocket.

Researchers have synthesized and evaluated numerous rivaroxaban derivatives to explore these interactions and develop new anticoagulants. researchgate.netnih.gov Modifications to the S4 binding element, for example, by introducing pyrrole, indole, or thiazole (B1198619) moieties, have led to the discovery of highly potent FXa inhibitors. nih.govebi.ac.uk One such derivative, compound 7b, demonstrated a very strong human Factor Xa inhibitory activity with an IC50 value of 2.01 nM. nih.govebi.ac.uk These studies provide valuable insights into the molecular requirements for potent and selective FXa inhibition. nih.govfrontiersin.org

| Compound | Factor Xa IC50 (nM) | Reference |

|---|---|---|

| Rivaroxaban (S-enantiomer) | 0.7 | |

| Rivaroxaban (R-enantiomer) | 2300 | |

| Compound 7b (Zhao et al.) | 2.01 | nih.govebi.ac.uk |

| Compound 11 (in Discovery and development of Factor Xa inhibitors) | 13 | frontiersin.org |

| Apixaban | 0.089 µM | nih.gov |

| Rivaroxaban | 0.048 µM | nih.gov |

Other Biological Activities and Therapeutic Potential

Beyond anticoagulation, derivatives of the oxazolidinone scaffold have been explored for a range of other therapeutic applications, demonstrating the versatility of this chemical class. researchgate.netnih.gov

Certain oxazolidinone derivatives have shown potential as anti-inflammatory agents. nih.govnih.gov Locostatin (B12463155), an oxazolidinone derivative that inhibits Raf kinase inhibitory protein (RKIP), has been shown to induce T cell anergy and block the production of pro-inflammatory cytokines. nih.gov In both murine models and with human lymphocytes, locostatin effectively inhibited the secretion of cytokines like TNF-α. nih.govnih.gov This activity suggests that such compounds could be investigated for the treatment of inflammatory conditions, sepsis, and autoimmune diseases like multiple sclerosis and arthritis by helping to restore a natural cytokine balance. nih.gov

The structural modification of oxazolidinones to create spirocyclic derivatives has opened avenues in antineoplastic research. Spiro compounds, which feature a central atom common to two rings, often possess unique three-dimensional shapes that can lead to novel biological activities. nih.govmdpi.com While research on spiro derivatives originating specifically from this compound is limited, the broader class of spiro-oxazolidinones has shown promise. For example, a spiro-oxazolidinone derivative was reported as an inhibitor of aldose reductase (ARL2) with an IC50 value of 0.58 μM. rsc.org

More broadly, spiro-isoxazolidine derivatives, which share structural similarities, have been synthesized and tested for anticancer activity. nih.govdocumentsdelivered.com In one study, a novel spiro-isoxazolidine derivative, compound 10b'', showed potent cytotoxic activity against several human cancer cell lines, with IC50 values of 0.01 µM, 0.3 µM, and 0.5 µM against PC-3 (prostate), MCF-7 (breast), and THP-1 (leukemia) cells, respectively. nih.govdocumentsdelivered.com This compound was found to arrest the cell cycle and inhibit NF-κB, a key protein involved in cancer cell survival. nih.gov Other research has focused on 5-(carbamoylmethylene)-oxazolidin-2-ones, which induced apoptosis in breast and cervical cancer cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) levels. nih.govmdpi.com These findings highlight the potential of developing oxazolidinone-based spirocyclic and other related derivatives as novel anticancer agents. nih.gov

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 10b'' (Spiro-isoxazolidine) | PC-3 | Prostate | 0.01 | nih.govdocumentsdelivered.com |

| MCF-7 | Breast | 0.3 | nih.govdocumentsdelivered.com | |

| THP-1 | Leukemia | 0.5 | nih.govdocumentsdelivered.com | |

| Spirooxindole analogue 5g | HepG2 | Liver | 5.00 | mdpi.com |

| Compound OI (5-(carbamoylmethylene)-oxazolidin-2-one) | MCF-7 | Breast | 17.66 | nih.gov |

| HeLa | Cervical | 31.10 | nih.gov |

Assessment of Antioxidant Activity in Oxazolidine (B1195125) Derivatives

The investigation into the antioxidant potential of oxazolidine derivatives has revealed that specific structural modifications to the oxazolidine core can lead to significant free radical scavenging capabilities. Research in this area often employs in vitro assays to quantify the antioxidant efficacy of newly synthesized compounds, typically comparing their activity to that of a standard antioxidant agent like ascorbic acid.

One notable study focused on the synthesis of a series of N-(4-oxooxazolidin-3-yl)isonicotinamide derivatives and evaluated their antioxidant properties. ajrconline.org The findings from this research highlighted that the nature of the substituent at the C-2 position of the oxazolidine ring plays a crucial role in determining the antioxidant strength. Among the tested compounds, the derivative featuring a 4-hydroxy-3-methoxyphenyl group at this position, namely N-(2-(4-hydroxy-3-methoxyphenyl)-4-oxazolidin-3-yl) isonicotinamide, demonstrated the highest level of antioxidant activity. ajrconline.org This suggests that the presence of a phenolic moiety, which is a well-known antioxidant pharmacophore, significantly enhances the radical scavenging ability of the oxazolidine derivative.

Another research effort involved the synthesis of various oxazolidine derivatives and their subsequent evaluation as antioxidants. uobaghdad.edu.iq This work also underscored the importance of the substituents attached to the heterocyclic ring in influencing the biological activity. uobaghdad.edu.iq

The collective findings from these studies suggest that the oxazolidine scaffold serves as a viable template for the development of novel antioxidant agents. The antioxidant capacity of these derivatives can be finely tuned by strategic modifications to the substituents on the oxazolidine ring.

Interactive Data Table: Antioxidant Activity of Selected Oxazolidine Derivatives

Below is a summary of the antioxidant activity for representative oxazolidine derivatives from the discussed research. The activity is presented as the IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

Advanced Spectroscopic and Analytical Characterization for Research on 2 Oxo 1,3 Oxazolidin 3 Yl Acetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. researchgate.net For derivatives of (2-Oxo-1,3-oxazolidin-3-yl)acetic acid, NMR provides unambiguous confirmation of the core structure and the nature and position of any substituents. nih.govsemanticscholar.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for analyzing the molecular backbone and attached substituents. The chemical shifts (δ), signal multiplicities, and coupling constants in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a complete assignment of all protons and carbons in the molecule. semanticscholar.orgmdpi.com

In a typical ¹H NMR spectrum of an oxazolidinone derivative, the protons of the oxazolidinone ring and the adjacent acetic acid moiety exhibit characteristic signals. For instance, the methylene (B1212753) protons (CH₂) of the oxazolidinone ring typically appear as multiplets, while the proton on the chiral carbon (if substituted) will couple to neighboring protons, providing valuable structural information. nih.gov The protons of the N-CH₂-COOH group are also readily identifiable.

¹³C NMR spectra complement the ¹H NMR data by providing a signal for each unique carbon atom. The carbonyl carbon of the oxazolidinone ring is particularly deshielded, appearing at a characteristic downfield shift. The carbons of the oxazolidinone ring and the acetic acid group also have predictable chemical shift ranges. semanticscholar.orgnih.gov The analysis of both ¹H and ¹³C NMR spectra is often supported by two-dimensional (2D) techniques like HSQC and HMBC to definitively link proton and carbon signals.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Oxazolidinone-Related Structures Note: Chemical shifts are examples and can vary based on solvent and specific molecular structure.

| Atom/Group | Typical ¹H NMR Shift (δ, ppm) | Typical ¹³C NMR Shift (δ, ppm) |

| Oxazolidinone C=O | - | ~153-158 |

| Acetic Acid C=O | - | ~168-176 |

| N-C H₂-COOH | ~4.0 - 4.5 (singlet or doublet) | ~45 - 50 |

| Oxazolidinone O-CH₂ | ~4.2 - 4.6 (multiplet) | ~60 - 70 |

| Oxazolidinone N-CH₂ | ~3.5 - 3.9 (multiplet) | ~40 - 50 |

Data compiled from representative structures in the literature. semanticscholar.orgnih.gov

For derivatives of this compound that have been functionalized with phosphorus-containing groups, such as phosphonates or phosphoramidates, Phosphorus-31 (³¹P) NMR spectroscopy is an essential analytical tool. youtube.comresearchgate.net ³¹P NMR is highly effective for analyzing these compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus, as well as the wide range of chemical shifts which minimizes signal overlap. youtube.com

The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the oxidation state of the phosphorus atom and the nature of the atoms bonded to it. nih.govpsu.edu This allows for clear differentiation between various types of phosphoryl groups. For example, phosphonate (B1237965) derivatives of related heterocyclic systems, such as diethyl (isoxazolidin-3-yl)phosphonates, show distinct signals in the ³¹P NMR spectrum, with reported chemical shifts around δ = 22.05 ppm. nih.gov The technique is also used to monitor the synthesis of these derivatives and to identify all phosphorylated intermediate species in a reaction. mdpi.com

The chemical shift ranges for common phosphorus functional groups are well-established:

Phosphonium salts: δ = -5 to +30 ppm nih.gov

Phosphine (B1218219) oxides/sulfides: δ = +20 to +60 ppm nih.gov

Phosphonates: Generally appear in a distinct region, with specific shifts depending on the full structure. nih.govsjtu.edu.cn

Phosphoramidates: The chemical shift is influenced by the nitrogen and oxygen substituents. researchgate.net

³¹P NMR is not only used for structural confirmation but also to study the stereochemistry of reactions at the phosphorus center. researchgate.net

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound derivatives and to gain structural information through the analysis of their fragmentation patterns. nih.gov Electrospray ionization (ESI) is a common soft ionization technique that generates protonated molecules [M+H]⁺, allowing for the direct confirmation of the molecular mass. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion and analyzing the resulting product ions. The fragmentation pathways of oxazolidin-2-one derivatives are often characteristic and can be rationalized to support the proposed structure. nih.gov The structural similarity between related isomers often leads to comparable fragmentation pathways and CID-MS/MS spectra. nih.gov Electron ionization (EI) can also be used, providing a reproducible fragmentation pattern that serves as a molecular fingerprint. mdpi.com The fragmentation of the acetic acid moiety, for instance, can be compared to the known mass spectrum of acetic acid itself. sci-hub.st

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. magritek.com For derivatives of this compound, the IR spectrum provides clear evidence for the presence of the oxazolidinone ring and the carboxylic acid group. semanticscholar.org

The most prominent absorption bands are associated with the stretching vibrations of the carbonyl (C=O) groups. The oxazolidinone ring contains an internal (cyclic) amide or carbamate (B1207046) group, which typically shows a strong C=O stretching absorption at a high wavenumber. The carboxylic acid of the acetic acid moiety also has a characteristic C=O stretch. Additionally, the broad O-H stretching vibration from the carboxylic acid group and the C-O stretching vibrations from the ester and ether-like bonds within the oxazolidinone ring are key diagnostic features. youtube.com

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500-3300 | Broad |

| N-H (if present on substituent) | Stretching | 3300-3500 | Medium |

| C-H (aliphatic) | Stretching | 2850-3000 | Medium |

| Oxazolidinone C=O | Stretching | ~1750-1780 | Strong |

| Carboxylic Acid C=O | Stretching | ~1700-1725 | Strong |

| C-O (ester/ether) | Stretching | ~1200-1300 | Strong |

Data compiled from representative structures in the literature. semanticscholar.orgyoutube.com

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for compounds that can be crystallized, revealing the precise three-dimensional arrangement of atoms in the solid state. sjtu.edu.cn This technique determines bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. nih.gov

For oxazolidinone derivatives, X-ray analysis has been used to establish the planarity of the imide nitrogen and the orientation of exocyclic carbonyl groups relative to the ring. nih.gov It also reveals crucial details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. sjtu.edu.cn The structural data obtained from X-ray diffraction serves as the ultimate benchmark for confirming the structures proposed by spectroscopic methods. nih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of synthesized this compound derivatives and for determining the enantiomeric excess (ee) of chiral compounds. Thin-layer chromatography (TLC) is routinely used to monitor the progress of chemical reactions. mdpi.com

For high-resolution separation and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. researchgate.net To determine the enantiomeric excess of chiral derivatives, specialized chiral stationary phases are employed in both HPLC and GC. These phases allow for the separation of enantiomers, and the relative peak areas are used to calculate the ee. researchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) can provide even higher resolution for complex mixtures. researchgate.net

Alternatively, enantiomeric excess can be determined using spectroscopic methods, such as NMR with chiral solvating agents, which induce separate signals for each enantiomer. researchgate.net However, chromatography remains the gold standard for the physical separation and purification of enantiomers and for the validation of purity.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. For derivatives of this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. This method utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, separating compounds based on their hydrophobicity.

The development of a robust HPLC method involves the careful selection of the column, mobile phase, flow rate, and detector. For instance, a method for determining acetic acid content in related pharmaceutical compounds used a Kromasil-C18 column with a mobile phase gradient of orthophosphoric acid buffer and acetonitrile (B52724) at a flow rate of 1.0 mL/min, with UV detection at 210 nm. jchr.org Another method for separating organic acids utilized an Acclaim® OA column with an isocratic mobile phase of 200 mM Na₂SO₄ and methanesulfonic acid (pH 2.67), also with UV detection. semanticscholar.org These examples highlight the common parameters that can be adapted for the analysis of this compound derivatives.

Chiral HPLC

Given that many applications of oxazolidinone derivatives, particularly those derived from chiral auxiliaries, are stereospecific, the ability to separate enantiomers is critical. acs.org Chiral HPLC is the gold standard for determining enantiomeric excess (ee) and separating racemic mixtures. This is typically achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of oxazolidinone analogs. semmelweis.hu Studies have demonstrated successful separation using columns like Lux Amylose and Lux Cellulose in polar organic mode, with mobile phases consisting of neat solvents like methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or acetonitrile (ACN), or mixtures thereof. semmelweis.hu For example, the enantiomers of 4-phenyl-2-oxazolidinone have been successfully resolved on an Astec® CHIROBIOTIC® T column, which is a teicoplanin-based CSP. sigmaaldrich.com The choice of the chiral selector, mobile phase composition, and even the CSP immobilization technology can influence the separation factor (α) and resolution (Rs), and may even reverse the enantiomer elution order. semmelweis.hu

Capillary electrophoresis (CE) with chiral selectors, such as anionic cyclodextrins, presents an alternative to chiral HPLC for the enantioseparation of oxazolidinone compounds. nih.gov

Below are representative data tables illustrating typical conditions for HPLC and Chiral HPLC analysis of related oxazolidinone compounds.

Table 1: Example of Reversed-Phase HPLC Conditions for Acetic Acid Analysis in a Pharmaceutical Matrix This table is based on research findings for lacosamide (B1674222) but demonstrates a typical setup applicable to related compounds.

| Parameter | Condition |

| Column | Kromasil-C18 (250 x 4.6mm, 5µm) |

| Mobile Phase | Gradient elution with Orthophosphoric acid buffer and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Runtime | < 30.0 minutes |

| Data sourced from: A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. jchr.org |

Table 2: Chiral HPLC Enantioseparation of Oxazolidinone Analogs This table showcases successful separation conditions for oxazolidinone derivatives on polysaccharide-based columns.

| Analyte Group | Chiral Stationary Phase (CSP) | Mobile Phase | Highest Resolution (Rs) |

| Oxazolidinone Analog 1 | Lux Amylose-2 | Acetonitrile | 2.6 |

| Oxazolidinone Analog 2 | Lux Amylose-1 | Acetonitrile | 4.5 |

| Oxazolidinone Analog 3 | Lux Amylose-1 | Acetonitrile | 4.4 |

| Oxazolidinone Analog 4 | Lux i-Amylose-1 | Acetonitrile | 2.0 |

| Data sourced from: Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. semmelweis.hu |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. For the synthesis of this compound and its derivatives, TLC is an invaluable tool.

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) on a glass or aluminum plate. The plate is then placed in a sealed chamber with a shallow pool of a solvent or solvent mixture (the mobile phase). By capillary action, the mobile phase moves up the plate, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components, which appear as distinct spots on the plate.

The choice of the eluent system is crucial for achieving good separation. For oxazolidinone derivatives, various solvent systems have been reported. A study on imino-oxazolidinones found that chloroform (B151607) showed a high resolving capacity, while mixtures like benzene–ethanol (4:1, v/v) and n-hexane–ethyl acetate (B1210297) (1:1, v/v) were effective for resolving ternary and binary isomeric mixtures. orientjchem.org Another synthesis of N-(4-oxo-2-phenyloxazolidin-3-yl)isonicotinamide derivatives was monitored using a hexane/ethanol (3:2) mixture as the eluent. The polarity of the solvent system is a key factor; for instance, the migration (Rf value) of compounds is generally higher in methanol than in acetic acid, reflecting the different effects of alcoholic and carboxylic groups. orientjchem.org

After development, the spots are visualized. While some compounds are colored and visible to the naked eye, most require a visualization method, such as exposure to UV light (if the compounds are UV-active or if a fluorescent indicator is included in the stationary phase) or staining with a chemical reagent like iodine vapor. orientjchem.org By comparing the spots of the reaction mixture to those of the starting materials and expected products, a chemist can qualitatively assess the consumption of reactants and the formation of products over time. thieme.de

Table 3: TLC Solvent Systems for Oxazolidinone Derivative Analysis This table provides examples of mobile phases used for the TLC analysis of various oxazolidinone structures.

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Visualization |

| Imino-oxazolidinones | Silica Gel | Benzene–Ethanol (4:1, v/v) | Iodine Vapor / Daylight |

| Imino-oxazolidinones | Silica Gel | n-Hexane–Ethyl Acetate (1:1, v/v) | Iodine Vapor / Daylight |

| N-(4-oxo-2-phenyloxazolidin-3-yl) derivatives | Silica Gel | Hexane/Ethanol (3:2, v/v) | Iodine Vapor |

| Imino-oxazolidinones | Silica Gel | Chloroform | Iodine Vapor / Daylight |

| Data sourced from: Oriental Journal of Chemistry orientjchem.orgorientjchem.org and Synthesis and Characterization of Some Oxazolidine (B1195125) and Thiazolidine (B150603) Derivatives and Study of their Antioxidants Activity. |

Computational Chemistry and Mechanistic Elucidation of Reactions Involving 2 Oxo 1,3 Oxazolidin 3 Yl Acetic Acid

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to observe experimentally.

Semi-empirical methods, such as Parametric Method 3 (PM3), offer a computationally efficient way to study molecular systems. PM3 is based on the Neglect of Differential Diatomic Overlap (NDDO) approximation and uses parameters derived from experimental data to simplify the complex equations of quantum mechanics. wikipedia.orgsapub.org This method is particularly useful for quickly estimating molecular properties and exploring potential energy surfaces of large molecules. ucsb.edu

The PM3 method simplifies the calculation of electron-electron integrals and uses a Hamiltonian similar to the AM1 method, but it is parameterized to reproduce a wide array of molecular properties rather than relying on atomic spectroscopic data. ucsb.edu This approach has proven to be a valuable tool for locating and characterizing the geometry and energy of transition states in various chemical reactions. grafiati.com While extensive PM3 studies have been conducted on various heterocyclic systems, including oxadiazoles (B1248032) dntb.gov.ua, specific research applying PM3 for the transition state analysis of reactions involving (2-Oxo-1,3-oxazolidin-3-yl)acetic acid is not extensively documented in publicly available literature. However, the methodology is well-suited for such investigations.

Table 1: Overview of PM3 Semi-Empirical Method

| Feature | Description |

|---|---|

| Methodology | Semi-empirical quantum mechanics method based on the NDDO approximation. wikipedia.org |

| Parameterization | Parameters are optimized to reproduce a wide range of molecular properties. ucsb.edu |

| Computational Cost | Significantly lower than ab initio methods, allowing for the study of larger systems. |

| Primary Use | Rapid estimation of molecular properties, geometry optimization, and transition state analysis. grafiati.com |

| Strengths | Good balance of speed and accuracy for many organic molecules; capable of treating hydrogen bonds reasonably well. ucsb.edu |

| Limitations | Accuracy is dependent on the parameterization and may be erratic for molecules different from the training set. ucsb.edu |

This table provides a general overview of the PM3 method. Data is for illustrative purposes.

Theoretical calculations are crucial for validating proposed reaction mechanisms, such as ring-cleavage and cyclization events common in heterocyclic chemistry. For instance, studies on related oxazolidinone structures demonstrate how computational methods can map out the energetic landscape of a reaction. These calculations can identify key intermediates and transition states, helping to predict the feasibility of a proposed pathway.

In reactions involving the oxazolidinone ring, theoretical models can be used to study:

Ring Cleavage: The mechanism of ring-opening can be modeled to understand the bond-breaking process, the influence of catalysts (like copper in some cascade reactions), and the formation of reactive intermediates such as ketenimines.

Cyclization: The intramolecular or intermolecular formation of new rings can be analyzed to predict stereochemical outcomes and the thermodynamic stability of the resulting products. Brønsted acid-catalyzed cyclization of related structures has been shown to proceed through carbocationic intermediates, whose stability and subsequent reaction pathways can be effectively modeled.

While specific computational studies detailing the ring cleavage and cyclization of this compound are not prominent in the literature, the established methodologies are readily applicable to understand its reactivity.

Structure-Activity and Structure-Property Relationship (SAR/SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential in medicinal chemistry for optimizing a lead compound's biological activity and physicochemical properties. These studies involve systematically modifying a molecule's structure and assessing the impact on its function.

While specific, comprehensive SAR or SPR models for this compound are not widely published, the oxazolidinone core is a well-known "privileged scaffold" in drug discovery. Extensive SAR studies have been performed on this class of compounds, leading to the development of antibiotics like linezolid (B1675486). These studies have revealed key structural features that govern biological activity.

For the broader oxazolidinone class, SAR studies have shown that:

Substituents on the phenyl ring attached at the N-3 position are critical for activity.

The nature of the substituent at the C-5 position of the oxazolidinone ring significantly influences potency and spectrum of activity.

Modifications at the C-4 position can also enhance antibacterial potency.

Derivatives of this compound have been synthesized and evaluated as inhibitors of enzymes such as aldose reductase. nih.gov For example, a series of 2'-oxo-2,3-dihydro-3'H-spiro[chromene-4,5'- wikipedia.orgsigmaaldrich.comoxazolidin]-3'-yl]acetic acid derivatives were tested, with some compounds showing potent and selective inhibition. nih.gov Such studies form the basis for developing SAR models for this specific chemical scaffold.

Table 3: General SAR Insights for the Oxazolidinone Scaffold

| Structural Position | General Impact of Modification |

|---|---|

| N-3 Position | A substituted phenyl group is often crucial for binding to biological targets. |

| C-4 Position | Substituents can enhance potency. |

| C-5 Position | The side chain at this position is a key determinant of activity and properties. Alternatives to the traditional acetamidomethyl group can improve potency against resistant strains. |

| Acetic Acid Moiety | Provides a handle for creating derivatives (e.g., esters, amides) and can influence solubility and pharmacokinetic properties. |

This table presents generalized SAR principles for the oxazolidinone class of compounds, not a specific model for this compound.

Future Directions and Emerging Research Avenues for 2 Oxo 1,3 Oxazolidin 3 Yl Acetic Acid Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable and efficient methods for synthesizing oxazolidinone cores and their derivatives. Future research is centered on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key strategies include: